Betamethasone 21-acetate-d5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H31FO6 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
[1,1-dideuterio-2-oxo-2-[(8S,9R,10S,11S,13S,14S,16S,17R)-4,6,6-trideuterio-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1/i5D2,10D,12D2 |
InChI Key |
AKUJBENLRBOFTD-NECRMSOESA-N |
Isomeric SMILES |
[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@@H]([C@@]4(C(=O)C([2H])([2H])OC(=O)C)O)C)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C |
Origin of Product |
United States |
Nomenclature and Isotopic Labeling Principles Pertaining to Betamethasone 21 Acetate D5
Systematic Chemical Naming and Deuterium (B1214612) Atom Specificity
Betamethasone (B1666872) 21-acetate-d5 is a synthetically produced, isotopically labeled form of Betamethasone 21-acetate. Its systematic chemical name is 2-((8S,9R,10S,11S,13S,14S,16S,17R)-9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl-4,6,6-d3)-2-oxoethyl-1,1-d2 acetate (B1210297). pharmaffiliates.comsynzeal.com This detailed nomenclature precisely describes the complex stereochemistry and the exact locations of the five deuterium atoms.
The "d5" in the common name signifies that five hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen. Specifically, three deuterium atoms are located on the steroidal backbone at positions 4, 6, and 6 (4,6,6-d3), while the other two are on the acetate group at the 21-position (1,1-d2). pharmaffiliates.comsynzeal.com This specific placement is critical for its primary application as an internal standard in analytical chemistry.
Below is a table summarizing the key chemical identifiers for Betamethasone 21-acetate-d5:
| Identifier | Value |
| Systematic Name | 2-((8S,9R,10S,11S,13S,14S,16S,17R)-9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl-4,6,6-d3)-2-oxoethyl-1,1-d2 acetate pharmaffiliates.comsynzeal.com |
| Molecular Formula | C24H26D5FO6 pharmaffiliates.combiocompare.comallmpus.com |
| Molecular Weight | 439.53 g/mol pharmaffiliates.combiocompare.com |
| CAS Number | Not available for the deuterated form, 987-24-6 for the unlabeled compound allmpus.compharmaffiliates.comclearsynth.com |
Principles of Stable Isotope Labeling for Steroid Compounds in Research
Stable isotope labeling is a technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). creative-proteomics.comsymeres.com This process creates a compound that is chemically and biologically almost identical to its unlabeled counterpart but has a distinct, higher mass. creative-proteomics.comresearchgate.net The introduction of these stable isotopes can be achieved through chemical synthesis, often by using isotope-containing precursors or through exchange reactions. symeres.com
In the context of steroid research, particularly in analytical and metabolic studies, deuterated steroids like this compound serve as invaluable tools. nih.gov Their primary application is as internal standards in mass spectrometry-based analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govplos.orgsigmaaldrich.com
The key principles and advantages of using stable isotope-labeled steroids in research include:
Improved Accuracy and Precision in Quantification: When used as an internal standard, the deuterated compound is added to a biological sample before processing. sigmaaldrich.com Because the labeled standard has nearly identical physicochemical properties to the natural (unlabeled) analyte, it experiences similar extraction efficiencies and ionization responses in the mass spectrometer. sigmaaldrich.com This co-elution and co-detection allow for the correction of variations during sample preparation and analysis, leading to highly accurate and precise quantification of the target steroid. plos.orgallenpress.com
Enhanced Specificity: The mass difference between the labeled and unlabeled compound allows for their distinct detection by the mass spectrometer, even if they are not fully separated chromatographically. allenpress.com This specificity is crucial when analyzing complex biological matrices where other compounds might interfere with the measurement. sigmaaldrich.com
Metabolic and Pharmacokinetic Studies: Stable isotope-labeled compounds can be used as tracers to study the metabolic pathways and pharmacokinetic profiles of drugs. symeres.commedchemexpress.com By administering the labeled drug, researchers can track its absorption, distribution, metabolism, and excretion, providing detailed insights into its fate within a biological system. medchemexpress.com
The synthesis of deuterated steroids involves specific chemical reactions to introduce deuterium at desired positions. For instance, the reduction of a ketone group using a deuterated reducing agent like sodium borodeuteride (NaBD4) is a common method for introducing deuterium into a steroid molecule. nih.gov
Synthetic Methodologies for Deuterated Betamethasone 21 Acetate
Regioselective Deuterium (B1214612) Exchange Reactions
Regioselective deuterium exchange offers a direct method for introducing deuterium at specific positions within the betamethasone (B1666872) molecule. This approach is advantageous as it can potentially shorten the synthetic sequence. Catalytic methods, often employing transition metals like ruthenium, are effective in facilitating the exchange of hydrogen for deuterium from a deuterium source, such as deuterium oxide (D2O). The directing groups already present in the betamethasone structure, such as ketones and hydroxyl groups, can influence the regioselectivity of this exchange. For instance, acid-catalyzed exchange reactions using deuterated trifluoroacetic acid have been successfully used for regioselective deuterium labeling of other steroids, a technique that could be adapted for betamethasone. nih.gov
Key features of regioselective deuterium exchange are elaborated in detail from the perspective of the catalyst and the chemical structure of the substrate. researchgate.net The choice of catalyst and reaction conditions is crucial to control the position and level of deuterium incorporation.
Multi-step Synthesis Utilizing Deuterated Precursors
An alternative and often more controlled method involves a multi-step synthesis that starts with commercially available or synthetically prepared deuterated building blocks. researchgate.net This approach allows for the precise placement of deuterium atoms in the final molecule. For the synthesis of Betamethasone 21-acetate-d5, this could involve the use of deuterated reagents during the construction of the steroid's side chain or modifications to the steroid nucleus. For example, the introduction of the 16β-methyl group, a key feature of betamethasone, could potentially be achieved using a deuterated methylating agent. researchgate.net
This method often provides higher isotopic purity and less ambiguity in the location of the deuterium atoms compared to exchange reactions. The synthesis of deuterated steroid 3,6-diols has been demonstrated using sodium borodeuteride and deuterium water, showcasing the utility of deuterated reagents in steroid synthesis. researchgate.netscilit.com
Optimization of Reaction Conditions for Isotopic Purity and Yield
Achieving high isotopic purity and chemical yield is a primary goal in the synthesis of deuterated compounds. The optimization of reaction conditions is therefore a critical aspect of the synthetic process. Factors such as the choice of solvent, temperature, reaction time, and the nature of the catalyst can significantly impact the outcome.
For deuterium exchange reactions, the efficiency of the catalyst and the concentration of the deuterium source are key parameters to control. In multi-step syntheses, each reaction step must be optimized to maximize the incorporation of the deuterium label while minimizing any potential for isotopic scrambling or loss.
Recent advancements in analytical techniques, such as molecular rotational resonance (MRR) spectroscopy, have provided powerful tools for assessing the stereoisotopic purity of deuterated products, enabling the fine-tuning of reaction conditions to minimize impurities. nih.govnih.gov The goal is to produce a final product with a narrow isotopic distribution, which is ideal for its intended applications. princeton.edu
Table 1: Factors Influencing Isotopic Purity and Yield
| Parameter | Influence on Synthesis | Optimization Strategies |
| Catalyst | Determines the rate and regioselectivity of deuterium exchange. | Screening different transition metal catalysts (e.g., Ru, Ir) and ligands. |
| Deuterium Source | Affects the efficiency of deuterium incorporation. | Using high-purity D2O or other deuterated reagents. |
| Temperature | Can influence reaction rate and selectivity, but may also lead to side reactions or isotopic scrambling. | Careful temperature control and monitoring to find the optimal balance. |
| Solvent | Can affect the solubility of reactants and the activity of the catalyst. | Testing a range of solvents to identify the one that provides the best performance. |
| Reaction Time | Insufficient time may lead to incomplete deuteration, while excessive time can increase the risk of side reactions. | Monitoring the reaction progress over time to determine the optimal duration. |
Strategies for Stereochemical Control in Deuterated Steroid Synthesis
Maintaining the correct stereochemistry of the steroid nucleus is paramount during any synthetic modification, including deuteration. Steroids possess multiple chiral centers, and any alteration to their three-dimensional structure can have significant biological consequences.
Strategies for stereochemical control in deuterated steroid synthesis often rely on substrate-controlled reactions, where the existing stereochemistry of the steroid molecule directs the outcome of subsequent reactions. researchgate.net For instance, the reduction of a ketone to a hydroxyl group using a deuterated reducing agent will proceed with a predictable stereochemical outcome based on the accessibility of the carbonyl group from either face of the steroid.
Furthermore, the use of chiral catalysts or reagents can be employed to influence the stereochemistry of newly formed chiral centers. The choice of synthetic route is also critical; a well-designed multi-step synthesis can preserve the integrity of existing stereocenters while introducing deuterium in a stereospecific manner. libretexts.org The development of synthetic methods that allow for high levels of deuterium incorporation at specific target sites with minimal isotopic impurities is an ongoing area of research. nih.gov
Advanced Spectroscopic and Chromatographic Characterization of Betamethasone 21 Acetate D5
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the exact positions of deuterium atoms and assessing the isotopic enrichment of Betamethasone (B1666872) 21-acetate-d5. While specific spectral data for the d5-labeled compound is not publicly available, the analysis relies on comparing its spectra with the well-documented spectra of unlabeled Betamethasone 21-acetate.
In ¹H NMR spectroscopy, the absence of signals at the specific chemical shifts corresponding to the deuterated positions confirms successful labeling. For Betamethasone 21-acetate, the protons of the acetate (B1210297) methyl group are particularly relevant. The deuteration of this group would lead to the disappearance of its characteristic singlet in the ¹H NMR spectrum.
¹³C NMR spectroscopy provides complementary information. Carbon atoms directly bonded to deuterium exhibit a characteristic triplet splitting pattern (due to the spin-1 nature of deuterium) and a shift to a lower frequency (upfield shift) compared to carbons bonded to protons. The purity can be assessed by the absence of residual proton signals at the deuterated sites.
Table 1: Expected ¹H and ¹³C NMR Spectral Changes for Betamethasone 21-acetate-d5
| Nucleus | Expected Observation for d5 Analog | Rationale |
| ¹H NMR | Disappearance of the acetate methyl singlet | Replacement of protons with deuterium atoms |
| ¹³C NMR | Upfield shift and triplet splitting for the acetate methyl carbon | C-D coupling and isotopic effect |
| ¹³C NMR | Altered signal for the C=O carbon of the acetate group | Isotopic effect from adjacent deuterated methyl group |
Note: This table is based on theoretical principles of NMR spectroscopy for isotopically labeled compounds.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Isotopic Abundance Determination
Mass spectrometry (MS) is fundamental for confirming the molecular weight and determining the isotopic abundance of this compound.
The nominal molecular weight of unlabeled Betamethasone 21-acetate (C₂₄H₃₁FO₆) is approximately 434.5 g/mol . nih.gov The deuterated analog, this compound (C₂₄H₂₆D₅FO₆), has a calculated molecular weight of approximately 439.53 g/mol , reflecting the mass increase from the five deuterium atoms. chemicalbook.com
Table 2: Molecular Weight Comparison
| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) |
| Betamethasone 21-acetate | C₂₄H₃₁FO₆ | 434.50 |
| This compound | C₂₄H₂₆D₅FO₆ | 439.53 |
High-Resolution Mass Spectrometry for Exact Mass Analysis
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition. The theoretical exact mass of the [M+H]⁺ ion for unlabeled Betamethasone 21-acetate is 435.2177 Da. chemicalbook.com For this compound, the theoretical exact mass would be approximately 440.2491 Da. HRMS analysis confirms the incorporation of five deuterium atoms and helps to distinguish the labeled compound from any unlabeled material or other impurities with high confidence.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Characterization
Spectroscopic techniques like IR and UV-Vis are used to characterize the functional groups and chromophores within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be very similar to that of its non-deuterated counterpart, as the fundamental functional groups remain the same. chemicalbook.com Key characteristic absorption bands include those for hydroxyl (O-H) stretching, carbonyl (C=O) stretching from the ketone and ester groups, and C-F stretching. The primary difference would be the appearance of C-D stretching vibrations, typically observed in the 2100-2300 cm⁻¹ region, which is lower than the C-H stretching region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is dictated by the electronic transitions within the molecule's chromophores. Betamethasone 21-acetate contains a cross-conjugated dienone system in the steroid A-ring, which is a strong chromophore. This system is responsible for a characteristic strong absorbance maximum (λmax) at approximately 240 nm. uspbpep.comymerdigital.com Since the deuterium labeling is on the acetate group and not on the chromophore, the UV-Vis absorption profile of this compound is expected to be identical to that of the unlabeled compound.
Chromatographic Techniques for Purity Profiling and Impurity Identification
Chromatographic methods are essential for assessing the chemical purity of this compound and identifying any potential impurities.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. Reversed-phase HPLC is commonly used for the analysis of corticosteroids. oup.comnih.gov The deuterated compound is expected to have a retention time very similar to the unlabeled compound under the same chromatographic conditions. Purity is typically assessed by measuring the area percentage of the main peak relative to any impurity peaks detected, often by UV absorbance at the λmax of ~240-254 nm. uspbpep.comresearchgate.net Commercially available standards often specify a purity of greater than 98% as determined by HPLC. tcichemicals.com
Table 3: Typical HPLC Parameters for Betamethasone 21-acetate Analysis
| Parameter | Typical Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) oup.com |
| Mobile Phase | Acetonitrile and water mixture oup.com |
| Detection | UV at ~240-254 nm uspbpep.comresearchgate.net |
| Flow Rate | ~1.0 mL/min oup.comresearchgate.net |
Note: These are representative conditions and may be optimized for specific applications.
Gas Chromatography (GC)
Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. However, the direct analysis of corticosteroids, including this compound, by GC presents significant challenges due to their low volatility and susceptibility to thermal degradation at the high temperatures required for elution from the GC column. To overcome these limitations, derivatization is an essential prerequisite for the successful GC analysis of such compounds.
The primary goal of derivatization in this context is to convert the polar functional groups (hydroxyl and ketone groups) of the steroid molecule into less polar, more volatile, and more thermally stable derivatives. This process not only improves the chromatographic behavior of the analyte, leading to better peak shape and resolution, but can also enhance the sensitivity of detection, particularly when using mass spectrometry (MS).
Derivatization Strategies for Corticosteroids
The most widely employed derivatization strategy for the GC-MS analysis of corticosteroids is a two-step process involving methoximation followed by silylation.
Methoximation: This step targets the ketone functional groups. The corticosteroid is reacted with a methoximating agent, such as methoxyamine hydrochloride in pyridine, to form methoxime (MO) derivatives. This reaction prevents the formation of multiple enol-isomers of the keto-steroids at high temperatures, which would otherwise lead to poor peak shapes and reduced sensitivity.
Silylation: Following methoximation, the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. This is typically achieved using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in combination with a catalyst such as trimethylsilylimidazole (TMSI). Silylation significantly increases the volatility and thermal stability of the molecule. The resulting derivatives, such as methoxime-trimethylsilyl (MO-TMS) derivatives, are well-suited for GC-MS analysis.
The use of deuterated internal standards, such as this compound, is crucial for achieving accurate and precise quantification in GC-MS methods. These labeled compounds are chemically identical to the analyte of interest and exhibit similar chromatographic and mass spectrometric behavior. By adding a known amount of the deuterated standard to the sample prior to extraction and derivatization, any variations or losses during sample preparation can be corrected for, ensuring reliable results.
Typical GC-MS Parameters for Corticosteroid Analysis
While specific operational parameters can vary depending on the instrument and the exact nature of the analysis, the following table outlines typical conditions for the GC-MS analysis of derivatized corticosteroids, which would be applicable to this compound.
| Parameter | Typical Conditions |
| Gas Chromatograph | |
| Column | Capillary column with a low-polarity stationary phase, such as 100% dimethylpolysiloxane. |
| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |
| Inlet Temperature | 280 °C. |
| Oven Temperature Program | Initial temperature of 180 °C, held for 1 minute, then ramped at 10-20 °C/min to a final temperature of 300-320 °C, held for 5-10 minutes. |
| Injection Mode | Splitless. |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV. |
| Ion Source Temperature | 230 °C. |
| Quadrupole Temperature | 150 °C. |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis. |
These conditions facilitate the elution of high-molecular-weight steroid derivatives in a reasonable timeframe while maintaining good peak shape and resolution. The use of a mass spectrometer as the detector allows for highly selective and sensitive detection, as well as structural confirmation based on the mass spectra of the derivatized analyte.
Applications in Advanced Analytical Chemistry and Bioanalytical Method Development
Role as an Internal Standard in Quantitative Analysis
In quantitative analysis, the primary challenge is to achieve high levels of accuracy and precision. Deuterated internal standards are invaluable for this purpose. clearsynth.com By incorporating stable heavy isotopes of hydrogen (deuterium), these standards can be differentiated from the non-labeled analyte by mass spectrometry. medchemexpress.com Betamethasone (B1666872) 21-acetate-d5 is added in a known quantity to samples before processing. It experiences the same chemical and physical manipulations—such as extraction, derivatization, and ionization—as the endogenous analyte. Any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard, allowing for accurate correction and reliable quantification. clearsynth.comresearchgate.net This compensation is especially crucial when dealing with complex sample matrices where interferences can suppress or enhance the analytical signal. clearsynth.com
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving the highest metrological quality in quantification. The use of a stable isotope-labeled internal standard like Betamethasone 21-acetate-d5 is central to this method. In IDMS, a known amount of the deuterated standard is added to the sample. The mass spectrometer measures the ratio of the non-labeled analyte to the labeled internal standard.
Because the chemical and physical properties of the analyte and the isotopically labeled standard are nearly identical, they co-elute in chromatographic systems and have the same ionization efficiency in the mass spectrometer's source. This minimizes variations caused by sample matrix effects or instrument instability. By measuring the intensity ratio of the mass signals corresponding to the analyte and the internal standard, and comparing this to the ratio from a calibration curve, an absolute and highly accurate concentration of the analyte can be determined.
For any quantitative analytical method to be considered reliable, it must undergo rigorous validation. The use of deuterated internal standards like this compound is integral to meeting the stringent criteria for these validation parameters, often defined by guidelines from bodies like the International Council for Harmonisation (ICH). globalresearchonline.netdemarcheiso17025.com
Selectivity/Specificity : This parameter ensures that the analytical method can unequivocally measure the analyte in the presence of other components in the sample matrix. In mass spectrometry, the unique mass-to-charge ratio (m/z) of this compound and its corresponding analyte allows for high selectivity, as the detector can easily distinguish between the standard, the analyte, and other potentially interfering substances. mdpi.com
Linearity : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. globalresearchonline.net Calibration curves are prepared with varying concentrations of the analyte and a fixed concentration of this compound. The ratio of the analyte's response to the internal standard's response is plotted against the analyte's concentration. The use of the internal standard helps to correct for variability, typically resulting in excellent linearity with correlation coefficients (r²) greater than 0.99. demarcheiso17025.commdpi.com
Precision : Precision measures the closeness of agreement between a series of measurements from the same sample. globalresearchonline.net It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is assessed at different levels, including repeatability (intra-assay precision) and intermediate precision (inter-assay precision). globalresearchonline.netmdpi.com The use of a deuterated internal standard significantly improves precision by correcting for random errors that may occur during sample preparation and analysis. researchgate.net
Accuracy : Accuracy refers to the closeness of the measured value to the true value. globalresearchonline.net It is often assessed by analyzing quality control (QC) samples spiked with a known concentration of the analyte. The internal standard helps ensure high accuracy by compensating for systematic errors, such as incomplete extraction recovery or matrix effects. clearsynth.commdpi.com
| Validation Parameter | Role of this compound | Typical Acceptance Criteria |
| Selectivity | Provides a distinct mass signal, ensuring no interference with the analyte. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | Normalizes the analyte signal, improving the linearity of the calibration curve. | Correlation coefficient (r²) ≥ 0.99 mdpi.com |
| Precision | Corrects for random variations in sample handling and instrument response. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at Lower Limit of Quantification) mdpi.com |
| Accuracy | Compensates for systematic errors like matrix effects and extraction loss. | Mean value should be within ±15% of the nominal value (±20% at LLOQ) mdpi.com |
Bioanalytical Methodologies for Steroid Quantification in Complex Matrices
This compound is essential for the development of robust bioanalytical methods to quantify steroids in complex biological and environmental matrices. These matrices often contain numerous endogenous and exogenous compounds that can interfere with the analysis.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose. nih.govscribd.com The method involves chromatographic separation of the analyte from matrix components followed by highly selective detection using mass spectrometry. In these assays, this compound is added at the beginning of the sample preparation process.
In Vitro Biological Systems : In drug metabolism and pharmacokinetic studies using systems like cell cultures or microsomes, this compound allows for precise measurement of the parent compound and its metabolites, helping to elucidate metabolic pathways.
Animal Tissues : Research involving animal models benefits from the use of deuterated standards. For instance, in studies examining the effects of betamethasone on rat cerebella, accurate quantification of the drug's concentration in tissue homogenates is critical. researchgate.netane.pl The internal standard corrects for losses during the extensive extraction and cleanup procedures required for tissue samples.
Environmental Samples : Glucocorticoids are emerging as environmental contaminants. Methods for their detection in matrices like water or soil rely on sensitive techniques like LC-MS/MS. semanticscholar.org The use of an internal standard like this compound is crucial for achieving the low detection limits and accuracy needed to assess environmental impact.
Application in Forensic Toxicology and Anti-Doping Research
In forensic toxicology and sports anti-doping analysis, the unambiguous identification and accurate quantification of prohibited substances are paramount. Synthetic glucocorticoids, including betamethasone, are prohibited in sports competition when administered by certain routes. researchgate.netwada-ama.org
The development of highly sensitive and specific detection methods is a continuous goal in anti-doping science. LC-MS/MS methods have been developed to detect betamethasone and its metabolites in human urine. sigmaaldrich.com In these multi-analyte screening methods, a panel of deuterated glucocorticoids, which would include a compound like this compound, is used to ensure that each specific analyte is correctly quantified. The internal standard is vital for method robustness, minimizing the risk of false-negative or false-positive results that could arise from matrix effects in urine samples from different individuals. dshs-koeln.de
This compound serves as an indispensable reference material in accredited anti-doping laboratories. researchgate.net World Anti-Doping Agency (WADA) laboratories must adhere to strict validation guidelines for their analytical methods. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative confirmatory procedures. It ensures that the results are reliable, reproducible, and legally defensible. When a screening procedure indicates the presence of betamethasone, a confirmation analysis is performed using LC-MS/MS with this compound to provide an accurate concentration measurement, which can be crucial for determining whether a therapeutic use exemption was violated. nih.govvwr.com
| Research Area | Application of this compound | Analytical Technique | Key Benefit |
| Pharmacokinetics | Internal standard for quantifying drug levels in plasma and tissue. | LC-MS/MS | High accuracy and precision in complex biological matrices. |
| Environmental Analysis | Internal standard for detecting steroid contaminants in water/soil. | UPLC-MS/MS | Enables low limits of detection and corrects for matrix interference. semanticscholar.org |
| Forensic Toxicology | Reference material for confirmation of glucocorticoid presence. | GC-MS, LC-MS/MS | Provides legally defensible quantitative results. |
| Anti-Doping Control | Internal standard for quantifying prohibited glucocorticoids in urine. researchgate.netnih.gov | LC-MS/MS | Ensures high specificity and accuracy, meeting WADA standards. wada-ama.org |
Environmental Monitoring and Analysis of Steroidal Compounds
The detection and quantification of synthetic steroidal compounds in the environment is a significant analytical challenge due to their potent biological activity at very low concentrations. Synthetic glucocorticoids, such as betamethasone and its esters, are used extensively in human and veterinary medicine and can enter aquatic systems through wastewater treatment plant (WWTP) effluents. researcher.lifemdpi.com Their presence in rivers and streams, even at nanogram-per-liter (ng/L) levels, raises concerns about potential adverse effects on aquatic organisms. researchgate.net Accurate monitoring of these contaminants requires highly sensitive and selective analytical methods, where isotopically labeled internal standards play a crucial role.
This compound, as a stable isotope-labeled (SIL) analogue of Betamethasone 21-acetate, is an ideal internal standard for these demanding analytical applications. In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for environmental trace analysis, an internal standard is added to every sample at a known concentration. researchgate.netlcms.cz Because a SIL internal standard has nearly identical physicochemical properties to the target analyte, it co-elutes during chromatography and experiences similar effects during sample extraction, cleanup, and ionization in the mass spectrometer. scispace.com This allows it to compensate for analyte loss during sample preparation and for matrix effects—the suppression or enhancement of the analyte signal caused by co-extracted compounds from complex matrices like wastewater. researchgate.net The use of a deuterated standard like this compound is therefore essential for achieving the accuracy and precision required to reliably quantify steroidal contaminants at the low concentrations at which they occur in the environment. lcms.cz
Research has established methods for detecting a wide array of steroidal compounds in various environmental waters. These studies demonstrate the necessity of robust analytical techniques capable of reaching exceptionally low detection limits. For instance, a highly sensitive LC-MS/MS method was developed for determining 60 different steroids, achieving limits of quantification (LOQ) for compounds like betamethasone as low as 0.05 ng/L in treated wastewater. researcher.life Such low quantification levels are critical for understanding the fate and transport of these compounds in aquatic ecosystems.
Table 1: Method Quantification Limits (MQLs) for Selected Steroidal Compounds in Environmental Water Samples Using LC-MS/MS
| Compound | Matrix | Method Quantification Limit (ng/L) |
|---|---|---|
| Betamethasone | Treated Wastewater | 0.05 |
| Cortisone | Surface Water | 0.02 |
| Cortisone | Treated Wastewater | 0.1 |
| Dexamethasone (B1670325) | River Water | 0.01 |
| Prednisolone (B192156) | River Water | 0.02 |
| Prednisolone | Treated Wastewater | 0.04 |
Field studies have confirmed the presence of various synthetic glucocorticoids in WWTP effluents and receiving rivers. The concentrations can vary significantly depending on the location and the efficiency of the wastewater treatment processes. For example, studies have detected glucocorticoid-like activity in effluents at concentrations as high as 243 ng/L, expressed as dexamethasone equivalents. nih.gov The concentrations of specific compounds like prednisolone have been measured at an average of 0.56 ng/L in effluents. nih.gov These findings underscore the importance of ongoing monitoring to assess the environmental load and potential risks of these pharmaceuticals. The accurate measurement of these specific concentrations relies on methods where a compound such as this compound would serve as an indispensable internal standard.
Table 2: Reported Environmental Concentrations of Selected Glucocorticoids
| Compound | Sample Type | Concentration Range / Average (ng/L) |
|---|---|---|
| Prednisolone | WWTP Effluent (Average) | 0.56 |
| Cortisol | WWTP Effluent (Average) | 0.50 |
| Cortisone | WWTP Effluent (Average) | 0.26 |
| Dexamethasone | WWTP Influent (Average) | 1.2 |
| Betamethasone Valerate | WWTP Effluent & Surface Water | Detected (Ubiquitous Presence) |
| Betamethasone Propionate | WWTP Effluent & Surface Water | Detected (Ubiquitous Presence) |
Investigation of Biotransformation Pathways and Metabolic Fate Using Deuterated Analogs
In Vitro Metabolic Studies with Isolated Enzymes or Cellular Systems
In vitro metabolic studies are the first step in understanding how a drug is metabolized. These experiments utilize isolated enzyme systems or cultured cells to simulate the metabolic processes that occur in the body. For Betamethasone (B1666872) 21-acetate-d5, these studies would typically involve incubation with liver microsomes, S9 fractions, or hepatocytes from various species, including humans. bioivt.comadmescope.com
These systems contain a host of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. researchgate.net By analyzing the reaction mixture over time using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), researchers can identify and quantify the metabolites formed. The presence of the deuterium (B1214612) atoms in Betamethasone 21-acetate-d5 provides a distinct mass signature, making it easier to distinguish the drug and its metabolites from endogenous compounds in the complex biological matrix.
Table 1: Hypothetical In Vitro Metabolism of this compound in Human Liver Microsomes
| Time (minutes) | This compound Concentration (µM) | Metabolite A-d5 Concentration (µM) | Metabolite B-d4 Concentration (µM) |
| 0 | 10 | 0 | 0 |
| 15 | 8.5 | 1.2 | 0.3 |
| 30 | 6.8 | 2.5 | 0.7 |
| 60 | 4.2 | 4.8 | 1.0 |
| 120 | 1.5 | 7.3 | 1.2 |
This table is illustrative and represents the type of data that would be generated in such a study.
Elucidation of Biotransformation Pathways via Deuterium Tracing
The key advantage of using this compound is the ability to trace the deuterium label through the various biotransformation pathways. As the parent compound is metabolized, the deuterium atoms will either be retained on the metabolite or lost, depending on the specific enzymatic reaction. This "deuterium tracing" provides invaluable clues about the metabolic reactions taking place.
For instance, if a hydroxylation reaction occurs at a non-deuterated position, the resulting metabolite will retain all five deuterium atoms. However, if a reaction, such as oxidation, occurs at a deuterated site, a deuterium atom may be lost. By precisely analyzing the mass of the metabolites, researchers can pinpoint the sites of metabolic attack on the molecule. This information is crucial for constructing a comprehensive map of the drug's biotransformation pathways. Common metabolic transformations for corticosteroids like betamethasone include hydroxylation, reduction of the ketone group, and cleavage of the side chain.
Assessment of Metabolic Stability and Isotopic Effects
Metabolic stability is a critical parameter in drug design, as it influences the half-life and bioavailability of a compound. juniperpublishers.com Deuteration can sometimes lead to an increase in metabolic stability. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. juniperpublishers.com If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, substituting hydrogen with deuterium can slow down the reaction rate. This phenomenon is known as the deuterium isotope effect.
By comparing the rate of metabolism of this compound with its non-deuterated counterpart, Betamethasone 21-acetate, researchers can quantify the isotopic effect. An increased metabolic stability of the deuterated compound would be observed as a slower disappearance of the parent drug and a lower rate of metabolite formation in in vitro systems.
Table 2: Comparative Metabolic Stability of Betamethasone 21-acetate and this compound
| Compound | Half-life in Human Liver Microsomes (minutes) | Intrinsic Clearance (µL/min/mg protein) |
| Betamethasone 21-acetate | 45 | 15.4 |
| This compound | 65 | 10.7 |
This table is illustrative and demonstrates a potential isotopic effect on metabolic stability.
Research into Deuterium-Induced Kinetic Isotope Effects on Enzyme Activity and Reaction Rates
Delving deeper into the isotopic effects, researchers can investigate the kinetic isotope effects (KIEs) on the specific enzymes responsible for metabolizing Betamethasone 21-acetate. The KIE is the ratio of the rate constant for the reaction with the light isotope (hydrogen) to the rate constant for the reaction with the heavy isotope (deuterium). libretexts.org
A significant KIE (typically greater than 2) provides strong evidence that the C-H bond cleavage is involved in the rate-determining step of the enzymatic reaction. libretexts.org This information is highly valuable for understanding the mechanism of action of the metabolizing enzymes. By studying the KIEs for different metabolic pathways, scientists can determine which routes are most affected by deuteration. This knowledge can be strategically used in drug design to block or slow down undesirable metabolic pathways, potentially reducing the formation of toxic metabolites or prolonging the drug's therapeutic effect. researchgate.net
Theoretical and Computational Studies of Deuterated Steroid Derivatives
Molecular Dynamics Simulations and Docking Studies of Receptor Interactions
Molecular dynamics (MD) simulations and docking studies are essential computational techniques used to understand how a ligand, such as Betamethasone (B1666872) 21-acetate-d5, interacts with its biological target, primarily the glucocorticoid receptor (GR).
Molecular docking predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. researchgate.net For corticosteroids, this involves identifying the specific hydrogen bonds, van der Waals forces, and hydrophobic interactions that anchor the steroid within the GR's ligand-binding pocket. Studies on related corticosteroids show that the rigidity of certain parts of the steroid structure, like the A-ring for glucocorticoids, is crucial for potent and specific receptor binding. nih.gov
Following docking, molecular dynamics simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations model the movements of atoms and molecules, providing a view of the conformational flexibility and stability of the complex. sioc-journal.cn For Betamethasone 21-acetate-d5, the simulation would be set up by defining the standard steroid structure within the GR binding site, with the key modification of increasing the atomic mass for the five deuterium (B1214612) atoms on the 21-acetate group. While this mass change does not alter the static binding pose significantly, it can subtly influence the vibrational modes and dynamic behavior of the acetate (B1210297) side chain within the receptor. The primary driving forces for the binding affinity are expected to be van der Waals interactions and solvation energy. sioc-journal.cn
| Computational Method | Objective | Application to this compound | Key Parameters Investigated |
|---|---|---|---|
| Molecular Docking | Predict the binding orientation of the ligand in the receptor active site. | Determines the most stable binding pose of the steroid within the glucocorticoid receptor. | Binding Affinity (kcal/mol), Hydrogen Bonds, Hydrophobic Interactions. researchgate.net |
| Molecular Dynamics (MD) | Simulate the time-dependent behavior and stability of the ligand-receptor complex. | Analyzes the flexibility and conformational stability of the steroid-receptor complex, accounting for the increased mass of deuterium. | Root Mean Square Deviation (RMSD), Conformational Changes, Intermolecular Interactions over time. nih.govacs.org |
Quantum Chemical Calculations for Conformational Analysis and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and spectroscopic properties of molecules with high accuracy. researchgate.net
For this compound, DFT calculations can determine the molecule's most stable three-dimensional shape (conformational analysis) by calculating the energies of various possible arrangements. researchgate.net This is crucial as the molecule's conformation dictates its ability to fit into the glucocorticoid receptor.
Furthermore, these calculations can predict spectroscopic properties. For instance, they can compute the Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. The substitution of hydrogen with deuterium in the 21-acetate group would lead to predictable changes in the vibrational spectra. The heavier deuterium atom causes a shift to lower frequencies (a lower wavenumber) for C-D stretching and bending modes compared to the corresponding C-H modes. While the effect on NMR is generally subtle, it can be computationally modeled. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the site of deuteration. researchgate.net
Investigation of Isotopic Effects on Molecular Structure and Reactivity
Isotopic substitution of hydrogen with deuterium can lead to measurable changes in a molecule's physical and chemical properties, collectively known as isotope effects. Computationally, these effects can be investigated to understand their impact on structure and reactivity.
A primary consequence of deuteration is the difference in zero-point energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it. rsc.org This phenomenon gives rise to the kinetic isotope effect (KIE), where a reaction involving the cleavage of a C-D bond proceeds more slowly than the equivalent reaction with a C-H bond. researchgate.net The KIE is a key factor in how deuteration can alter the metabolism of a drug. researchgate.net
| Property | C-H Bond (Protium) | C-D Bond (Deuterium) | Computational Significance |
|---|---|---|---|
| Bond Strength | Standard | Stronger | Higher dissociation energy required in simulations. |
| Vibrational Frequency | Higher | Lower | Predicts shifts in calculated IR spectra. |
| Zero-Point Energy | Higher | Lower | Contributes to higher activation energy for C-D bond cleavage. rsc.org |
| Reactivity (KIE) | Faster reaction rate | Slower reaction rate (kH/kD > 1) | Used to predict changes in metabolic rates. researchgate.net |
Computational Prediction of Metabolic Sites and Deuterium Retention
In silico or computational models are increasingly used in drug discovery to predict the metabolic fate of molecules. nih.govnih.gov These tools help identify which parts of a molecule are most likely to be chemically modified by metabolic enzymes, such as the cytochrome P450 (CYP) family. pharmajen.com
For Betamethasone 21-acetate, computational Site of Metabolism (SOM) prediction tools would first analyze the non-deuterated structure to identify "metabolic hotspots." mass-analytica.com These models use various approaches, including rule-based expert systems and machine learning algorithms, to predict sites susceptible to reactions like hydroxylation, oxidation, or hydrolysis. nih.goveurekaselect.com The ester linkage of the 21-acetate group is a potential site for hydrolysis by esterase enzymes.
When applied to this compound, these models would incorporate the kinetic isotope effect. The deuteration of the acetate methyl group would be predicted to slow down any metabolic process that involves the cleavage of one of those C-D bonds. researchgate.net This can lead to a phenomenon known as "metabolic switching," where the metabolic process is redirected to other, non-deuterated sites on the molecule because the primary site has been shielded by deuteration. researchgate.net Consequently, computational models would predict a higher retention of the deuterium-labeled acetate group and an altered profile of metabolites compared to the non-deuterated parent compound.
Development and Certification of Reference Materials
Production Standards for Certified Reference Materials (CRMs)
The production of Certified Reference Materials (CRMs) is a highly regulated process designed to ensure the quality, consistency, and reliability of these standards. aroscientific.comchromnet.net The cornerstone of these regulations is the international standard ISO 17034, which outlines the general requirements for the competence of reference material producers. uknml.comansi.orgeuropa.eunata.com.au This standard provides a comprehensive framework for the quality management system of a reference material producer, covering all aspects from production to distribution. aroscientific.com
Adherence to ISO 17034 demonstrates a producer's competence and commitment to quality, providing users with confidence in the certified values of the reference materials. uknml.comnata.com.au The standard mandates a series of requirements that producers must meet, including:
Material Selection and Characterization: The starting material for a CRM, such as Betamethasone (B1666872) 21-acetate-d5, must be of high purity and well-characterized.
Production and Handling: All processes involved in the production, handling, and storage of the CRM must be controlled to ensure its integrity and stability.
Homogeneity and Stability Assessment: Extensive studies must be conducted to confirm that the CRM is homogeneous throughout the batch and stable over its shelf life.
Certification: The certified value and its associated uncertainty are determined through a metrologically valid procedure. nata.com.au
The transition from ISO Guide 34 to the ISO 17034 standard was a significant step in harmonizing the accreditation of reference material producers, providing a more robust and mandatory framework. uknml.comeuropa.eu This ensures that CRMs, including deuterated steroid standards, are produced under a globally recognized quality system, making them suitable for a wide range of analytical applications, including pharmaceutical analysis and quality control. aroscientific.comsigmaaldrich.com
Table 1: Key Requirements of ISO 17034 for CRM Production
| Requirement | Description |
| Quality Management System | Establishment and maintenance of a documented quality system covering all aspects of CRM production. aroscientific.com |
| Personnel | Competent and trained personnel for all production and testing activities. |
| Equipment | Calibrated and properly maintained equipment for production, measurement, and storage. |
| Material Characterization | Thorough characterization of the starting material for identity, purity, and other relevant properties. |
| Homogeneity Assessment | Statistical evaluation to ensure uniformity of the property value throughout the CRM batch. uknml.com |
| Stability Assessment | Studies to determine the stability of the CRM under defined storage conditions and to establish a shelf life. uknml.com |
| Certification | Assignment of a certified value and its uncertainty based on metrologically valid procedures. nata.com.au |
| Documentation and Certificate | Provision of a comprehensive certificate of analysis with all relevant information about the CRM. sigmaaldrich.com |
Traceability and Metrological Aspects of Deuterated Steroid Standards
Metrological traceability is a fundamental concept in analytical measurement, ensuring that a measurement result can be related to a reference through a documented, unbroken chain of calibrations. jctlm.orgadvancedspectral.com For deuterated steroid standards like Betamethasone 21-acetate-d5, traceability is crucial for achieving accurate and comparable results in analytical methods, particularly in mass spectrometry-based assays. sigmaaldrich.comszabo-scandic.com
The traceability of a deuterated standard is established by linking its certified value to the International System of Units (SI). advancedspectral.comresearchgate.net This is typically achieved through a calibration hierarchy, where the standard is compared against higher-order reference materials or methods. jctlm.org The use of isotopically labeled internal standards, such as deuterated compounds, is a key strategy for improving the accuracy and precision of quantitative analyses by compensating for variations in sample preparation and instrument response. sigmaaldrich.comclearsynth.com
The certification of deuterated steroid CRMs involves rigorous procedures to assign a property value and its associated uncertainty. sigmaaldrich.com Techniques like quantitative Nuclear Magnetic Resonance (qNMR) and mass spectrometry are employed for characterization and value assignment. researchgate.netsigmaaldrich.com Deuterium (B1214612) NMR (D-NMR) can be a valuable tool for verifying the structure and determining the isotopic enrichment of highly deuterated compounds. sigmaaldrich.com The use of deuterated solvents in NMR analysis is also a common practice to avoid interference from proton-containing solvents. simsonpharma.commdpi.comnih.gov
Table 2: Metrological Traceability Chain for a Deuterated Steroid Standard
| Level in Hierarchy | Description | Example |
| Primary Standard | Realization of the SI unit (e.g., kilogram). | National Institute of Standards and Technology (NIST) primary standards. |
| Certified Reference Material (CRM) | A highly characterized material with a certified value traceable to the SI. chromnet.netsigmaaldrich.com | A certified pure substance of the deuterated steroid. |
| Working Standard | A standard used for routine calibrations, traceable to a CRM. | A solution of this compound prepared from the CRM. |
| Measurement Result | The final analytical result for a sample. | The concentration of an analyte in a sample determined using the working standard. |
Inter-laboratory Studies and Quality Assurance for Analytical Standards
Inter-laboratory studies, also known as collaborative trials or proficiency testing (PT) schemes, are essential components of quality assurance in analytical laboratories. researchgate.netmyadlm.orgnih.gov These studies involve multiple laboratories analyzing the same sample to assess the performance of a method or the competence of the participating laboratories. researchgate.netblogspot.combisfa.org
For analytical standards like this compound, inter-laboratory studies serve several important purposes:
Method Validation: Collaborative studies are used to evaluate the precision (repeatability and reproducibility) of an analytical method when used in different laboratories. eurachem.org
Certification of Reference Materials: The data from inter-laboratory studies can be used to assign the certified value to a reference material. researchgate.net
Proficiency Testing: PT schemes allow laboratories to assess their performance against their peers and identify potential areas for improvement. myadlm.orgresearchgate.netedaegypt.gov.eg
Table 3: Types of Inter-laboratory Studies
| Type of Study | Primary Objective |
| Method-Performance Study (Collaborative Trial) | To determine the performance characteristics of a specific analytical method, such as precision and accuracy. researchgate.net |
| Laboratory-Performance Study (Proficiency Test) | To evaluate the performance of individual laboratories for specific tests or measurements. researchgate.netresearchgate.net |
| Certification of Reference Materials | To characterize a reference material by having multiple laboratories analyze it to assign a certified value. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
